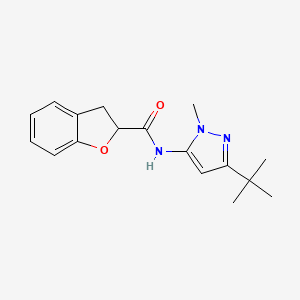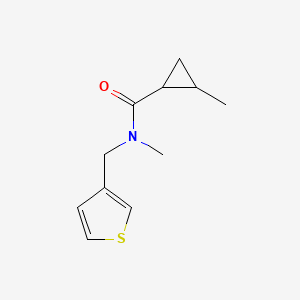
4-chloro-N-methyl-N-(1-phenylethyl)-1H-pyrrole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-methyl-N-(1-phenylethyl)-1H-pyrrole-2-carboxamide, also known as Ro 64-6198, is a synthetic compound that has been extensively studied for its potential therapeutic uses. This compound belongs to the class of pyrrole carboxamides and has been found to have a wide range of biochemical and physiological effects.
Wirkmechanismus
4-chloro-N-methyl-N-(1-phenylethyl)-1H-pyrrole-2-carboxamide 64-6198 exerts its effects by inhibiting FAAH, which leads to an increase in the levels of endocannabinoids in the body. Endocannabinoids are natural compounds that bind to cannabinoid receptors in the body, leading to a range of physiological effects. By increasing the levels of endocannabinoids, 4-chloro-N-methyl-N-(1-phenylethyl)-1H-pyrrole-2-carboxamide 64-6198 has been found to have analgesic, anxiolytic, and anti-inflammatory effects.
Biochemical and Physiological Effects
4-chloro-N-methyl-N-(1-phenylethyl)-1H-pyrrole-2-carboxamide 64-6198 has been found to have a range of biochemical and physiological effects. It has been shown to have analgesic effects in animal models of pain, reducing both acute and chronic pain. 4-chloro-N-methyl-N-(1-phenylethyl)-1H-pyrrole-2-carboxamide 64-6198 has also been found to have anxiolytic effects, reducing anxiety-like behaviors in animal models. Additionally, 4-chloro-N-methyl-N-(1-phenylethyl)-1H-pyrrole-2-carboxamide 64-6198 has been found to have anti-inflammatory effects, reducing inflammation in animal models of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
4-chloro-N-methyl-N-(1-phenylethyl)-1H-pyrrole-2-carboxamide 64-6198 has several advantages for use in lab experiments. It is a potent and selective inhibitor of FAAH, which makes it a useful tool for studying the role of endocannabinoids in physiological processes. 4-chloro-N-methyl-N-(1-phenylethyl)-1H-pyrrole-2-carboxamide 64-6198 has also been found to have good pharmacokinetic properties, making it suitable for use in animal models. However, 4-chloro-N-methyl-N-(1-phenylethyl)-1H-pyrrole-2-carboxamide 64-6198 has some limitations for use in lab experiments. It has been found to have some off-target effects, which may complicate the interpretation of results. Additionally, 4-chloro-N-methyl-N-(1-phenylethyl)-1H-pyrrole-2-carboxamide 64-6198 has not yet been tested in human clinical trials, so its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
There are several future directions for research on 4-chloro-N-methyl-N-(1-phenylethyl)-1H-pyrrole-2-carboxamide 64-6198. One area of research is to further investigate its potential therapeutic uses. 4-chloro-N-methyl-N-(1-phenylethyl)-1H-pyrrole-2-carboxamide 64-6198 has been found to have analgesic, anxiolytic, and anti-inflammatory effects, but its potential uses in the treatment of specific diseases have not yet been fully explored. Another area of research is to develop more potent and selective inhibitors of FAAH, which may have even greater therapeutic potential. Additionally, more research is needed to fully understand the mechanisms of action of 4-chloro-N-methyl-N-(1-phenylethyl)-1H-pyrrole-2-carboxamide 64-6198 and its effects on endocannabinoid signaling in the body.
Synthesemethoden
4-chloro-N-methyl-N-(1-phenylethyl)-1H-pyrrole-2-carboxamide 64-6198 is synthesized through a multistep process that involves the reaction of 4-chloropyrrole-2-carboxylic acid with N-methyl-N-(1-phenylethyl)amine. The resulting product is then subjected to further purification and isolation steps to obtain the final product. This synthesis method has been optimized to produce 4-chloro-N-methyl-N-(1-phenylethyl)-1H-pyrrole-2-carboxamide 64-6198 in high yields and purity.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-methyl-N-(1-phenylethyl)-1H-pyrrole-2-carboxamide 64-6198 has been extensively studied for its potential therapeutic uses. It has been found to be a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is an enzyme that is responsible for the breakdown of endocannabinoids, which are natural compounds that play a role in pain, mood, and appetite regulation. By inhibiting FAAH, 4-chloro-N-methyl-N-(1-phenylethyl)-1H-pyrrole-2-carboxamide 64-6198 increases the levels of endocannabinoids in the body, leading to a range of physiological effects.
Eigenschaften
IUPAC Name |
4-chloro-N-methyl-N-(1-phenylethyl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O/c1-10(11-6-4-3-5-7-11)17(2)14(18)13-8-12(15)9-16-13/h3-10,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTAVSSMBBFJZHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N(C)C(=O)C2=CC(=CN2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-methyl-N-(1-phenylethyl)-1H-pyrrole-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1',3-dimethylspiro[1H-quinazoline-2,3'-indole]-2',4-dione](/img/structure/B7515963.png)
![N-(2-methoxyphenyl)-4-[(2-oxo-1,3-dihydroindol-5-yl)sulfonyl]piperazine-1-carboxamide](/img/structure/B7515968.png)







